molecular formula C12H15N∙HCl B1147644 (S)-Desmethyldeprenyl HCl CAS No. 403646-91-3

(S)-Desmethyldeprenyl HCl

Cat. No.: B1147644
CAS No.: 403646-91-3
M. Wt: 209.72
InChI Key:
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Description

(S)-Desmethyldeprenyl HCl, also known as (S)-N-methyl-N-propargyl-2-phenylethylamine hydrochloride, is a derivative of deprenyl (selegiline). It is a selective monoamine oxidase B (MAO-B) inhibitor, which means it inhibits the enzyme responsible for breaking down dopamine in the brain. This compound has been studied for its potential neuroprotective and therapeutic effects, particularly in the context of neurodegenerative diseases such as Parkinson’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Desmethyldeprenyl HCl typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate phenylethylamine derivative.

    N-Methylation: The phenylethylamine derivative undergoes N-methylation using a methylating agent such as methyl iodide.

    Propargylation: The N-methylated product is then subjected to propargylation using propargyl bromide in the presence of a base like sodium hydride.

    Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-Desmethyldeprenyl is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(S)-Desmethyldeprenyl HCl undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the propargyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

(S)-Desmethyldeprenyl HCl has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study MAO-B inhibition and related chemical reactions.

    Biology: The compound is studied for its effects on cellular processes and enzyme activity.

    Medicine: Research focuses on its potential therapeutic effects in neurodegenerative diseases, particularly Parkinson’s disease. It is also investigated for its neuroprotective properties.

    Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The primary mechanism of action of (S)-Desmethyldeprenyl HCl involves the inhibition of monoamine oxidase B (MAO-B). By inhibiting this enzyme, the compound increases the levels of dopamine in the brain, which can help alleviate symptoms of Parkinson’s disease. The molecular targets include the active site of MAO-B, where the compound binds and prevents the breakdown of dopamine. This action helps to maintain higher levels of dopamine, which is crucial for motor control and other neurological functions.

Comparison with Similar Compounds

(S)-Desmethyldeprenyl HCl is similar to other MAO-B inhibitors, such as:

    Selegiline (Deprenyl): The parent compound from which this compound is derived.

    Rasagiline: Another MAO-B inhibitor with similar neuroprotective effects.

    Safinamide: A newer MAO-B inhibitor with additional mechanisms of action.

Uniqueness

What sets this compound apart is its specific enantiomeric form, which may offer distinct pharmacological advantages. Its selective inhibition of MAO-B and potential neuroprotective effects make it a valuable compound for research and therapeutic applications.

Properties

CAS No.

403646-91-3

Molecular Formula

C12H15N∙HCl

Molecular Weight

209.72

Purity

> 98%

Synonyms

(R)-1-phenyl-N-prop-2-ynylpropan-2-amine hydrochloride

Origin of Product

United States

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